4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Description
The compound 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (hereafter referred to as Compound A) is a quinazoline derivative with a complex heterocyclic architecture. Key structural features include:
- A 1,3-dioxolo[4,5-g]quinazolin-8-one core.
- A 4-chlorophenylmethylsulfanyl substituent at position 4.
- A butanamide chain at position 7, terminating in a 4-methoxyphenylmethyl group.
This compound is hypothesized to exhibit bioactivity due to its resemblance to pharmacologically active quinazolines, which are known for roles in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5S/c1-35-21-10-6-18(7-11-21)15-30-26(33)3-2-12-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-8-20(29)9-5-19/h4-11,13-14H,2-3,12,15-17H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOLYTNIQPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization with the chlorophenyl and methoxyphenyl groups. Common synthetic routes may involve Ullmann-type reactions, which are copper(I)-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide likely involves interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
- R6 Substituent: Compound A’s 4-chlorophenyl group provides moderate lipophilicity and electron-withdrawing effects. Compound C’s 4-nitrobenzyl substituent increases electron-withdrawing effects, which may influence redox stability .
- Amide Chain Length :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| LogPcalc | 3.8 | 3.1 | 4.2 |
| Water Solubility (mg/mL) | 0.05 | 0.12 | 0.02 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Hydrogen Bond Acceptors | 8 | 9 | 9 |
Key Observations:
- Lipophilicity : Compound C’s higher LogP (4.2) aligns with its nitro group and longer alkyl chain, suggesting stronger hydrophobic interactions .
- Solubility: Compound B’s cyclohexylamino group improves water solubility compared to A and C, critical for bioavailability .
Key Observations:
Biological Activity
The compound 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a novel quinazoline derivative that has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this specific compound through a synthesis of available research findings.
Chemical Structure
The structural complexity of the compound contributes to its biological activity. The presence of various functional groups, such as the chlorophenyl and methoxyphenyl moieties, may enhance its interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that derivatives of quinazolinone showed potent activity against MCF-7 and HeLa cell lines with IC50 values as low as 7.52 μM for certain compounds .
- The hybridization of quinazolinones with oxadiazoles has been shown to enhance anticancer activity. Compounds with aliphatic substituents on the quinazoline ring exhibited higher potency compared to those with aromatic substituents .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives is also noteworthy. Compounds similar to 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide have demonstrated efficacy against a range of pathogens:
- Studies have shown that quinazoline derivatives possess significant antibacterial and antifungal properties at low concentrations .
- The compound's unique structure may contribute to its ability to disrupt microbial cell function.
Anticonvulsant Activity
Research into the anticonvulsant effects of quinazoline derivatives suggests that modifications to the molecular structure can influence activity:
- Certain analogues have demonstrated significant anticonvulsant effects in rodent models, indicating potential for therapeutic applications in seizure disorders .
Synthesis and Evaluation
A comprehensive study synthesized various quinazoline derivatives and evaluated their biological activities. Key findings include:
- Synthesis Methodology : Multi-step reactions involving chloroacetyl chloride were employed to create diverse derivatives .
- Cytotoxicity Testing : The cytotoxic effects were assessed using MTT assays against MCF-7 and HeLa cell lines. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Comparative Analysis
A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:
| Compound Structure | Anticancer Activity (IC50) | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| Quinazoline A | 10 µM | Moderate | Significant |
| Quinazoline B | 7.52 µM | High | Mild |
| Target Compound | TBD | TBD | TBD |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Sulfanyl group introduction : Use of (4-chlorophenyl)methanethiol under controlled pH (e.g., basic conditions with triethylamine) to avoid side reactions .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) for the butanamide chain attachment, monitored via thin-layer chromatography (TLC) or HPLC for intermediate purity .
- Crystallization : Purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product. Yield optimization requires strict temperature control (±2°C) during exothermic steps .
Q. How can the molecular structure be validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELX software for structure refinement . For this compound, ensure high-resolution data (≤0.8 Å) to resolve the [1,3]dioxoloquinazolin-8-one core and confirm stereochemistry .
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from the methoxyphenyl and chlorophenyl groups .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+) and fragment patterns, particularly the sulfanyl and butanamide moieties .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to model the electron density of the quinazolinone core, identifying nucleophilic/electrophilic sites (e.g., the 8-oxo group) for potential metabolic oxidation .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the methoxyphenyl group and active-site residues .
- ADMET prediction : Tools like SwissADME assess bioavailability, emphasizing the compound’s high logP (~4.5) and potential blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in biological activity data?
Methodological Answer:
- Dose-response profiling : Conduct assays (e.g., IC50 determinations) across multiple cell lines to distinguish target-specific effects from off-target cytotoxicity. Use ANOVA to validate reproducibility .
- Isotope labeling : Track metabolic pathways via 14C-labeled analogs to confirm whether observed inactivity in certain models stems from poor cellular uptake .
- Proteomics : SILAC-based profiling identifies downstream protein targets, clarifying discrepancies between in vitro and in vivo efficacy .
Q. How can reaction engineering improve scalability of its synthesis?
Methodological Answer:
- Flow chemistry : Optimize exothermic steps (e.g., sulfanyl group addition) in continuous reactors to enhance heat dissipation and reduce byproducts .
- DoE (Design of Experiments) : Apply fractional factorial designs to screen solvent systems, catalysts, and stoichiometry, minimizing trial-and-error approaches .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate conversions .
Research Design Considerations
Q. How to design a study investigating structure-activity relationships (SAR)?
Methodological Answer:
- Analog synthesis : Systematically modify the chlorophenyl or methoxyphenyl groups. Use Suzuki-Miyaura coupling for aryl variations .
- Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with kinase inhibition .
- Data validation : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What statistical approaches validate reproducibility in crystallographic studies?
Methodological Answer:
- R-factor analysis : Ensure Rint < 5% for merged datasets from multiple crystals .
- Twinning detection : Use PLATON to identify and model twinned crystals, critical for the [1,3]dioxoloquinazolin-8-one core .
- CCDC deposition : Validate structural parameters against similar entries in the Cambridge Structural Database .
Contradiction Analysis Framework
Scenario : Discrepancy in reported cytotoxicity values.
Resolution Steps :
Experimental replication : Repeat assays using identical cell lines (e.g., HEK293) and passage numbers.
Impurity profiling : Compare HPLC traces of batches used in conflicting studies; quantify residual solvents via GC-MS .
Meta-analysis : Pool data from ≥3 independent labs using random-effects models to assess inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
